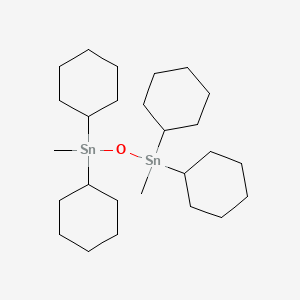![molecular formula C22H15F3 B14259614 1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) CAS No. 188989-85-7](/img/structure/B14259614.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) is an organic compound characterized by the presence of fluorine atoms and phenylene groups connected by ethene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction between the appropriate fluorinated phenylene and ethene derivatives . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenylene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and reduced phenylene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with various biological targets. The ethene linkages provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound has similar ethene linkages but contains nitro groups instead of fluorine atoms.
4,4’-[(1E,1’E)-(2-Fluoro-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine: Similar structure with pyridine rings instead of fluorobenzene.
Uniqueness
1,1’-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene) is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. The combination of fluorine atoms and ethene linkages provides a distinct set of properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
188989-85-7 |
|---|---|
Fórmula molecular |
C22H15F3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
2-fluoro-1,4-bis[2-(2-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H15F3/c23-20-7-3-1-5-17(20)11-9-16-10-12-19(22(25)15-16)14-13-18-6-2-4-8-21(18)24/h1-15H |
Clave InChI |
MIVRZYAHPGCLIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


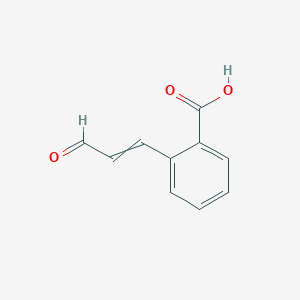
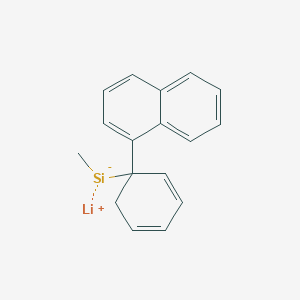


![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
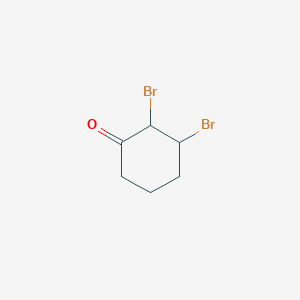
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)

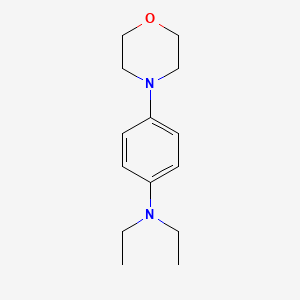
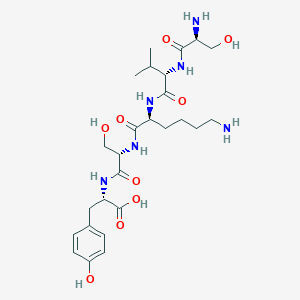
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

